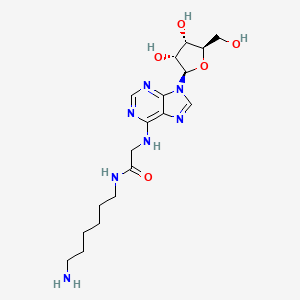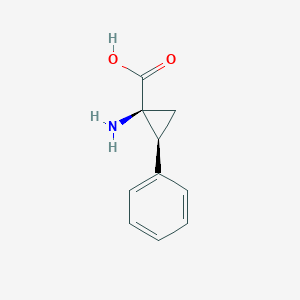
Fmoc-N-Me-L-Asp(OMpe)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Me-L-Asp(OMpe)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amino group, and an aspartic acid residue with a methoxyphenyl ester (OMpe) side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-L-Asp(OMpe)-OH typically involves several steps:
Protection of the Aspartic Acid Residue: The aspartic acid residue is protected using a methoxyphenyl ester (OMpe) to prevent unwanted reactions during subsequent steps.
Methylation of the Amino Group: The amino group of the aspartic acid is methylated to form N-methyl-L-aspartic acid.
Attachment of the Fmoc Group: The Fmoc group is attached to the amino group to protect it during peptide synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the multiple steps required for the synthesis, ensuring high purity and yield.
化学反应分析
Types of Reactions
Fmoc-N-Me-L-Asp(OMpe)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Hydrolysis: Cleavage of the methoxyphenyl ester to release the free aspartic acid.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields N-methyl-L-aspartic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
科学研究应用
Chemistry
Fmoc-N-Me-L-Asp(OMpe)-OH is widely used in solid-phase peptide synthesis (SPPS) to create custom peptides for research purposes.
Biology
In biological research, peptides containing this compound can be used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.
Medicine
Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents.
作用机制
The mechanism of action of peptides containing Fmoc-N-Me-L-Asp(OMpe)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. The presence of the N-methyl group can enhance the stability and binding affinity of the peptide.
相似化合物的比较
Similar Compounds
Fmoc-L-Asp(OMpe)-OH: Similar structure but without the N-methyl group.
Fmoc-N-Me-L-Asp(OBzl)-OH: Similar structure but with a benzyl ester instead of a methoxyphenyl ester.
Fmoc-N-Me-L-Glu(OMpe)-OH: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-N-Me-L-Asp(OMpe)-OH is unique due to the combination of the Fmoc protecting group, N-methylation, and the methoxyphenyl ester. This combination provides specific properties, such as increased stability and unique reactivity, making it valuable in peptide synthesis.
属性
分子式 |
C26H31NO6 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C26H31NO6/c1-5-26(3,6-2)33-23(28)15-22(24(29)30)27(4)25(31)32-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,5-6,15-16H2,1-4H3,(H,29,30)/t22-/m0/s1 |
InChI 键 |
NPTWZXQBUOGGIU-QFIPXVFZSA-N |
手性 SMILES |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


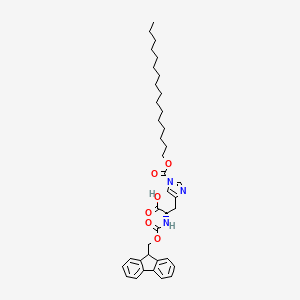
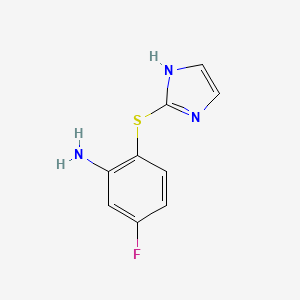

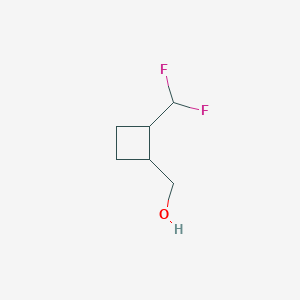
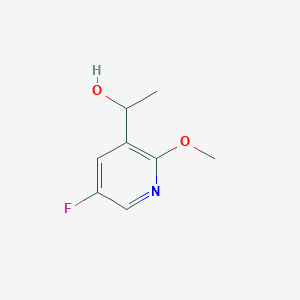
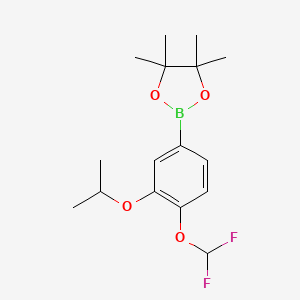
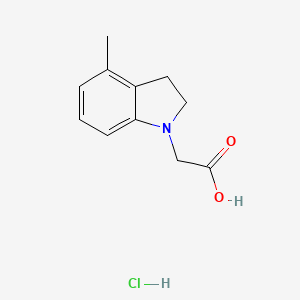
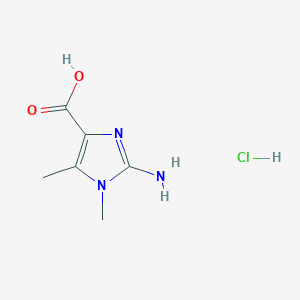
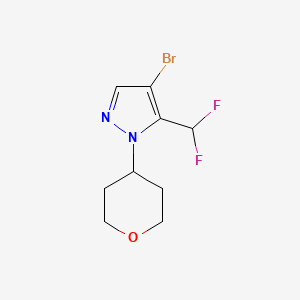
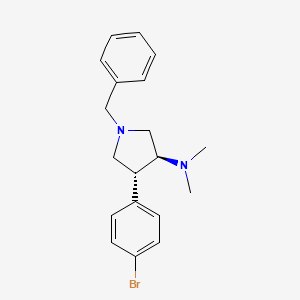
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
